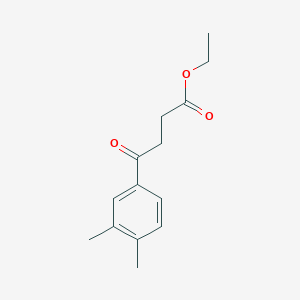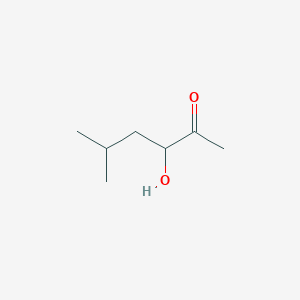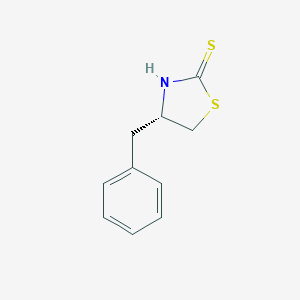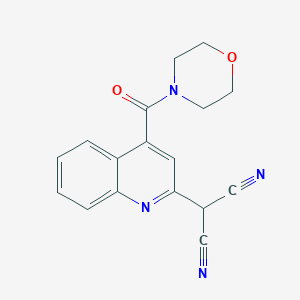
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-, commonly known as DCMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DCMQ is a quinoline-based molecule that contains a dicyanomethyl group, which makes it a highly electron-deficient compound. This electron-deficient nature of DCMQ makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology.
Mecanismo De Acción
The mechanism of action of DCMQ is not well understood. However, it is believed that DCMQ acts as an electron acceptor in various chemical reactions, including organic solar cells and organic field-effect transistors. In catalysis, DCMQ acts as a catalyst by facilitating the formation of chemical bonds between two or more molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DCMQ are not well understood. However, it has been shown that DCMQ can interact with proteins and other biological molecules, making it a potential candidate for various biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCMQ is its electron-deficient nature, which makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology. However, one of the limitations of DCMQ is its toxicity, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for DCMQ research, including the development of new synthesis methods, the study of its mechanism of action, and its potential applications in biotechnology. Additionally, DCMQ can be used as a fluorescent probe for detecting protein-ligand interactions, making it a potential candidate for drug discovery and development. Overall, DCMQ has the potential to revolutionize various scientific fields and open up new avenues for research.
Métodos De Síntesis
DCMQ can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these methods, the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DCMQ.
Aplicaciones Científicas De Investigación
DCMQ has been extensively studied for its potential applications in various scientific fields, including organic electronics, catalysis, and biochemistry. In organic electronics, DCMQ has been used as an electron acceptor in organic solar cells and organic field-effect transistors. In catalysis, DCMQ has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In biochemistry, DCMQ has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.
Propiedades
Número CAS |
180859-71-6 |
|---|---|
Nombre del producto |
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- |
Fórmula molecular |
C17H14N4O2 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
InChI |
InChI=1S/C17H14N4O2/c18-10-12(11-19)16-9-14(13-3-1-2-4-15(13)20-16)17(22)21-5-7-23-8-6-21/h1-4,9,12H,5-8H2 |
Clave InChI |
WQBDGVKQUWTBFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
Otros números CAS |
180859-71-6 |
Sinónimos |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



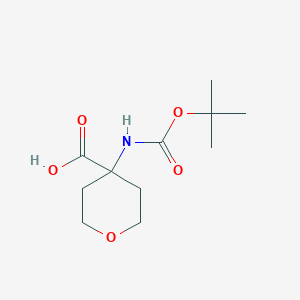
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)
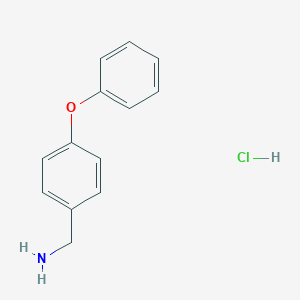
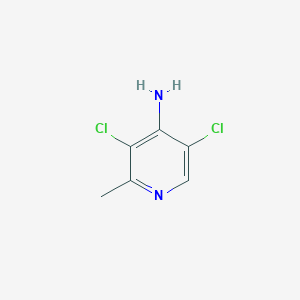
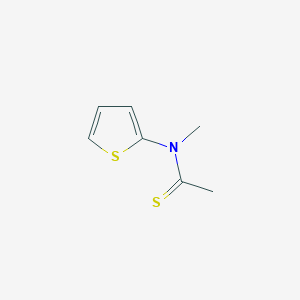
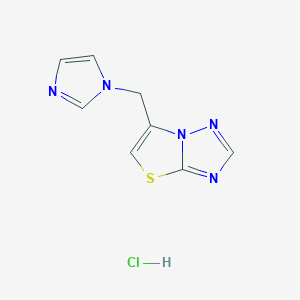
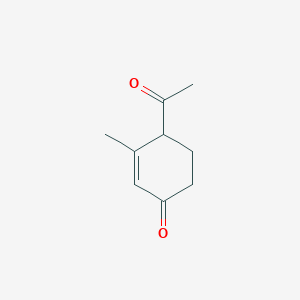
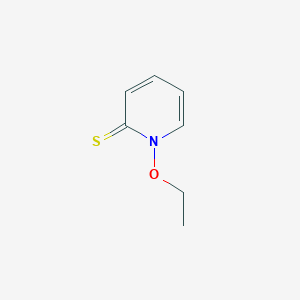
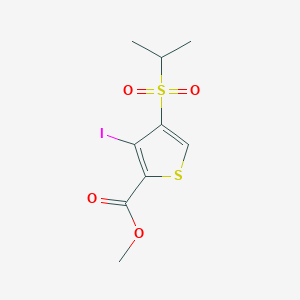
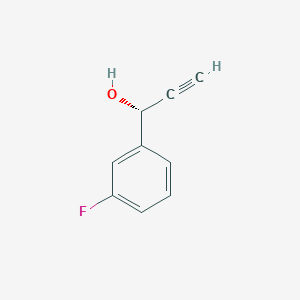
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
